Methyl 4-(bromomethyl)-2-chlorobenzoate
Overview
Description
Methyl 4-(bromomethyl)-2-chlorobenzoate is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Regioselectivity in Radical Nucleophilic Substitution
The regioselectivity of methyl chlorobenzoate analogues, including methyl 4-(bromomethyl)-2-chlorobenzoate, is an area of interest in chemical research. Studies have shown the relative reactivity of chlorine as the leaving group in these compounds, particularly in relation to the SRN1 mechanism. Such research aids in understanding the behavior of these molecules in different chemical reactions and their potential applications in synthesis and industrial processes (Montañez, Uranga, & Santiago, 2010).
Synthesis Optimization
Research into the synthesis of Methyl 4-(bromomethyl)benzoate, closely related to this compound, has been conducted to optimize the production process. By adjusting various factors like molar ratios, reaction times, and temperatures, a high yield of the product can be achieved. This is crucial for the efficient and cost-effective production of these compounds for various industrial uses (Bi Yun-mei, 2012).
Pilot Plant Synthesis and Process Development
In the industrial context, the development of scalable processes for synthesizing compounds like methyl 2-bromo-6-chlorobenzoate, which shares a structural similarity with this compound, is significant. Such studies focus on the practical aspects of large-scale production, including temperature control and reaction mechanisms, to ensure efficient and safe industrial synthesis (Hickey et al., 2005).
Utility in Extended Oxazoles Synthesis
This compound and its analogues find applications in the synthesis of extended oxazoles. These compounds serve as reactive scaffolds in the synthesis of various oxazole derivatives, which are important in pharmaceutical research and development (Patil & Luzzio, 2016).
Spectroscopic and Structural Investigations
Understanding the molecular structure and properties of compounds like 4-bromomethyl-5-methyl-1,3-dioxol-2-one, structurally related to this compound, is essential for their application in various fields. Spectroscopic techniques like FTIR, FT-Raman, and quantum chemical simulations provide insights into their structural parameters, electron density, molecular shape, and reactive centers, which are crucial for their application in chemical synthesis and material science (Carthigayan et al., 2014).
Safety and Hazards
“Methyl 4-(bromomethyl)-2-chlorobenzoate” is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation during handling .
Mechanism of Action
Target of Action
Methyl 4-(bromomethyl)-2-chlorobenzoate is a chemical compound that is often used as an intermediate in the synthesis of other compounds . The primary targets of this compound are typically other organic molecules in a chemical reaction .
Mode of Action
The compound is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, the bromomethyl group on the compound can act as an electrophile, reacting with organoboron reagents in the presence of a palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
While the specific biochemical pathways affected by this compound may vary depending on the context, it’s primarily used in the synthesis of other compounds rather than in biological systems . Its role in suzuki–miyaura cross-coupling reactions is well-documented . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .
Pharmacokinetics
It’s primarily used in a laboratory or industrial setting for the synthesis of other compounds .
Result of Action
The primary result of the action of this compound is the formation of a new compound through a Suzuki–Miyaura cross-coupling reaction . The exact molecular and cellular effects would depend on the specific compounds being synthesized .
Properties
IUPAC Name |
methyl 4-(bromomethyl)-2-chlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEMXFQDNNYNGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)CBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143572-60-5 | |
Record name | methyl 4-(bromomethyl)-2-chlorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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